molecular formula C7H13NO B3377657 3,3,4,4-Tetramethylazetidin-2-one CAS No. 13423-22-8

3,3,4,4-Tetramethylazetidin-2-one

Cat. No. B3377657
CAS RN: 13423-22-8
M. Wt: 127.18 g/mol
InChI Key: GSSQLMMZAQIQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09422240B2

Procedure details

To a solution of 2,3-dimethyl-2-butene (5.76 g) in toluene (46.0 mL), chlorosulfonyl isocyanate (5.91 mL) was added at 0° C. After being stirred at that temperature for 10 minutes, the mixture was brought to room temperature. After being stirred for 45 minutes, the mixture was diluted with added toluene (69.0 mL). To a mixture of a solution of 25% sodium hydroxide in water (49.1 mL) and benzyltriethylammonium chloride (99.0 mg), the reaction mixture was added over a period of one hour. The resulting mixture was added dropwise to a solution of 25% sodium hydroxide in water and the mixture was stirred at 50° C. for an hour. After being cooled to room temperature, the mixture was extracted with toluene twice. The combined organic layers were washed with saturated brine and dried over added anhydrous magnesium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was recrystallized with toluene to give 3,3,4,4-tetramethylazetidine-2-one as a colorless solid (5.52 g).
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
5.91 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
49.1 mL
Type
solvent
Reaction Step Two
Quantity
99 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
69 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[C:4]([CH3:6])[CH3:5])[CH3:3].[OH-].[Na+].ClS([N:13]=[C:14]=[O:15])(=O)=O>C1(C)C=CC=CC=1.O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:1][C:2]1([CH3:3])[C:4]([CH3:6])([CH3:5])[NH:13][C:14]1=[O:15] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
CC(C)=C(C)C
Name
Quantity
5.91 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
46 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
49.1 mL
Type
solvent
Smiles
O
Name
Quantity
99 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
69 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at that temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
STIRRING
Type
STIRRING
Details
After being stirred for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
the reaction mixture was added over a period of one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for an hour
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene twice
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
over added anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized with toluene

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(NC1(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.